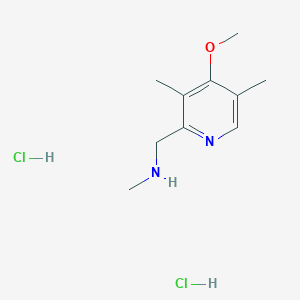
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole, also known as MTP-5, is a novel boron-containing heterocyclic compound with a wide range of applications in scientific research. It is a stable, non-toxic, and water-soluble compound that has been used in a variety of studies to investigate its biochemical, physiological, and pharmacological effects.
Scientific Research Applications
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been used in a variety of scientific research studies due to its unique chemical structure and properties. It has been used as a fluorescent probe to study the activity of enzymes and other proteins, as a boron-containing ligand in coordination chemistry, and as a model compound for studying the structure and reactivity of boron-containing compounds. It has also been used as a reagent for the synthesis of other compounds, such as boron-containing heterocycles and boron-containing polymers.
Mechanism of Action
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been shown to interact with a variety of enzymes and other proteins, leading to changes in their activity. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with other proteins, such as DNA-binding proteins, leading to changes in their activity.
Biochemical and Physiological Effects
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. It has also been shown to interact with other proteins, such as DNA-binding proteins, leading to changes in their activity. Additionally, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has several advantages for use in laboratory experiments. It is a stable, non-toxic, and water-soluble compound that can be easily synthesized and is relatively inexpensive. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, meaning it must be used quickly after synthesis. Additionally, it may interact with other compounds, leading to unexpected results.
Future Directions
There are a number of potential future directions for the use of 1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole in scientific research. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its mechanism of action, as well as its potential interactions with other compounds, could lead to a better understanding of its effects and potential uses. Finally, research into its potential use as a fluorescent probe could lead to new and improved methods for studying the activity of enzymes and other proteins.
Synthesis Methods
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can be synthesized using a two-step reaction. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride and 1-methyl-1H-pyrazole in the presence of triethylamine in a polar solvent such as acetonitrile. The second step involves the reaction of the resulting product with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The final product is a white crystalline solid that is soluble in water and other polar solvents.
properties
IUPAC Name |
1-methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-8-7-10(2,3)15-11(14-8)9-5-6-12-13(9)4/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBARJSZIQNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














